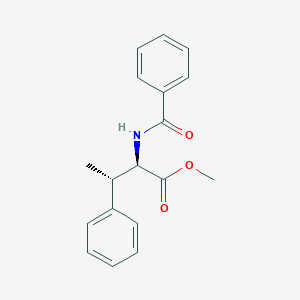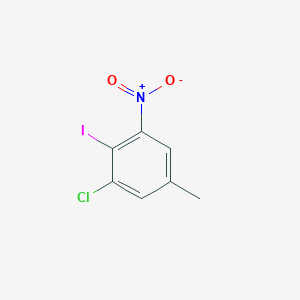
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a tetrahydroisoquinoline core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the Trifluoromethyl Group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Protection of the Amine Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
化学反应分析
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted tetrahydroisoquinoline derivatives.
科学研究应用
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, which can result in different reactivity and biological activity.
(S)-2-(tert-Butoxycarbonyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric properties.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
属性
分子式 |
C16H18F3NO4 |
|---|---|
分子量 |
345.31 g/mol |
IUPAC 名称 |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(23)20-8-10-6-11(16(17,18)19)5-4-9(10)7-12(20)13(21)22/h4-6,12H,7-8H2,1-3H3,(H,21,22)/t12-/m0/s1 |
InChI 键 |
QDKSASBNEXMORB-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)



![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)



